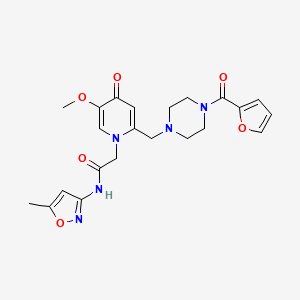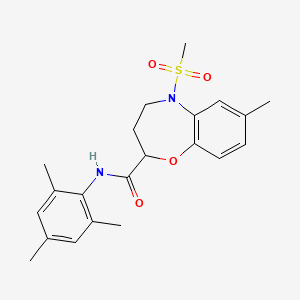
2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including furan, piperazine, methoxy, oxo, dihydropyridine, and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Attachment of the Dihydropyridine Moiety: The intermediate is then reacted with a suitable dihydropyridine derivative to form the core structure of the compound.
Introduction of the Oxazole Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the oxo and dihydropyridine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.
Industrial Applications: Its unique structure could be exploited in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan and piperazine moieties may play a role in binding to the target, while the oxazole and dihydropyridine groups could be involved in the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(Furan-2-yl)carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine hydrochloride: This compound shares the furan-2-carbonyl piperazine moiety but differs in the rest of its structure.
4-Hydroxy-2-quinolones: These compounds have a similar dihydropyridine core but lack the furan and oxazole groups.
Uniqueness
The uniqueness of 2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H25N5O6 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C22H25N5O6/c1-15-10-20(24-33-15)23-21(29)14-27-13-19(31-2)17(28)11-16(27)12-25-5-7-26(8-6-25)22(30)18-4-3-9-32-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,23,24,29) |
InChI-Schlüssel |
OXTSERFLZIRQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231440.png)

![6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231450.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B11231452.png)
![N-(3-acetylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231454.png)
![N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11231456.png)
![1-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11231458.png)
![N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B11231465.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11231477.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B11231494.png)
![9-methyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11231507.png)
![N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11231508.png)
